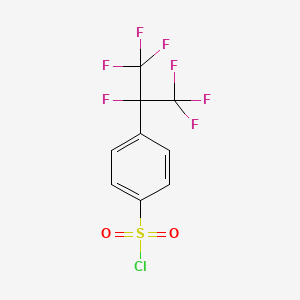

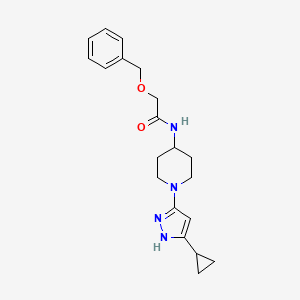

![molecular formula C25H20N4O5 B3006319 3-苄基-7-[3-(3,5-二甲氧基苯基)-1,2,4-恶二唑-5-基]喹唑啉-2,4(1H,3H)-二酮 CAS No. 1326872-08-5](/img/structure/B3006319.png)

3-苄基-7-[3-(3,5-二甲氧基苯基)-1,2,4-恶二唑-5-基]喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives can be confirmed by spectroscopic analysis including UV, FT-IR, HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline and quinazolinone derivatives often involve reactions with amines and carboxylic acids or their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can be determined using various spectroscopic techniques .科学研究应用

Quinazoline Derivatives: A Comprehensive Analysis: Quinazoline derivatives are a class of compounds that have garnered significant interest in scientific research due to their wide range of potential applications. Below is a detailed analysis of six to eight unique applications of quinazoline derivatives, each within its own dedicated section.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines and have been the basis for several anticancer drugs such as erlotinib and gefitinib .

Antimicrobial and Antifungal Effects

These compounds exhibit strong antimicrobial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

Cardiovascular Applications

Quinazoline derivatives can act as vasodilators and antihypertensive agents, which are beneficial in managing cardiovascular diseases .

CNS Disorders

They have shown promise in treating central nervous system disorders, including anticonvulsant effects for epilepsy and sedative properties for sleep disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives makes them useful in the treatment of chronic inflammatory diseases .

Antidiabetic Activity

Some quinazoline derivatives have been identified to possess α-glucosidase inhibitory activity, which is relevant in the management of diabetes .

Antiviral Properties

Research has indicated that certain quinazoline derivatives may have anti-HIV activity, suggesting a role in antiviral therapy .

Analgesic Effects

These compounds also have been researched for their analgesic properties, providing pain relief without the addictive effects of opioids .

Each application mentioned above represents a unique field where quinazoline derivatives could make a significant impact. The ongoing research continues to uncover new potential uses and mechanisms of action, contributing to the development of new therapeutic agents.

Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Activities Quinazolinones, the Winning Horse in Drug Discovery Introductory Chapter: The Newest Research in Quinazolinone and… Synthesis and Applications of Quinazoline Derivatives Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in…

作用机制

The mechanism of action of quinazoline and quinazolinone derivatives can vary widely depending on the specific compound and its biological activity. Some quinazoline derived compounds have been approved as drugs, such as prazosin and doxazosine, which are used to treat benign prostatic hyperplasia and post-traumatic stress disorder .

未来方向

属性

IUPAC Name |

3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O5/c1-32-18-10-17(11-19(13-18)33-2)22-27-23(34-28-22)16-8-9-20-21(12-16)26-25(31)29(24(20)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIVMXCDZFIHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-prop-2-enyl-1,3-benzodioxol-5-yl)oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B3006238.png)

![3-[(4-Chloro-3-methylphenyl)amino]propanenitrile](/img/structure/B3006239.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3006241.png)

![6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3006247.png)

![Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B3006251.png)

![2-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006252.png)

![N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006253.png)